4-Bromo-5-methoxy-2-methyl-1,3-thiazole
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Overview
Description
4-Bromo-5-methoxy-2-methyl-1,3-thiazole is an organic compound with the molecular formula C6H6BrNOS It is a thiazole derivative, characterized by the presence of a bromine atom at the fourth position, a methoxy group at the fifth position, and a methyl group at the second position on the thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-methoxy-2-methyl-1,3-thiazole is known to interact with various enzymes and proteins. It has been reported to be involved in the blockage of the bradykinin B2 receptors , which could provide therapeutic benefits in conditions such as hereditary angioedema (HAE) and potentially many other diseases .
Cellular Effects
Compounds within the thiazole family have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole ring bears an acidic proton at C-2, which makes the thiazole ring highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole typically involves the bromination of 5-methoxy-2-methyl-1,3-thiazole. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new thiazole derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: New thiazole derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Dihydrothiazole derivatives.
Scientific Research Applications
4-Bromo-5-methoxy-2-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-1,3-thiazole: Lacks the methoxy group, which can affect its reactivity and biological activity.
5-Methoxy-2-methyl-1,3-thiazole: Lacks the bromine atom, which can influence its chemical properties and applications.
4-Bromo-5-methoxy-1,3-thiazole: Lacks the methyl group, which can alter its steric and electronic properties.
Uniqueness
4-Bromo-5-methoxy-2-methyl-1,3-thiazole is unique due to the combination of the bromine atom, methoxy group, and methyl group on the thiazole ring. This specific substitution pattern can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPAUVNWSDZXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216139-03-5 |
Source
|
Record name | 4-bromo-5-methoxy-2-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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